

# 3-(3-Chlorophenyl)propanoic acid CAS number and molecular structure

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## Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propanoic acid

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## In-Depth Technical Guide: 3-(3-Chlorophenyl)propanoic Acid

CAS Number: 21640-48-2

Molecular Formula:  $C_9H_9ClO_2$

Molecular Structure:

This technical guide provides a comprehensive overview of **3-(3-Chlorophenyl)propanoic acid**, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis, and available analytical data.

## Physicochemical Properties

A summary of the known quantitative data for **3-(3-Chlorophenyl)propanoic acid** is presented in the table below. It is important to note that while some physical properties have been experimentally determined, others, such as boiling point and density, are often estimated and should be treated as such.

Property	Value	Source
Molecular Weight	184.62 g/mol	[1]
Melting Point	74 °C	[1]
CAS Number	21640-48-2	[1]

Note: Comprehensive experimental data for properties such as boiling point, density, and pKa for the 3-chloro isomer are not readily available in the public domain. Data for the 2-chloro and 4-chloro isomers are available but have not been included to avoid inaccuracies.

## Experimental Protocols

The following section details a representative experimental protocol for the synthesis of **3-(3-Chlorophenyl)propanoic acid**, adapted from patent literature. This method involves a malonic ester synthesis route.

### Synthesis of 3-(3-Chlorophenyl)propanoic Acid via Malonic Ester Condensation[2]

This synthesis proceeds in two main steps: the alkylation of a malonic ester with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation of the resulting substituted malonic ester.

#### Step 1: Synthesis of 2-(3-Chlorobenzyl)diethyl malonate

- **Reaction Setup:** In a 500 mL glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add 100 mL of ethanol.
- **Base and Malonic Ester Addition:** To the ethanol, add 27.5 g (0.4 mol) of sodium ethoxide and 129.3 g (0.8 mol) of diethyl malonate.
- **Heating:** Stir the mixture and warm it to 40 °C.
- **Addition of 3-Chlorobenzyl Chloride:** Slowly add 32.6 g (0.2 mol) of 3-chlorobenzyl chloride to the reaction mixture, maintaining the temperature between 40-50 °C. The addition should take approximately 1 hour.

- Reaction: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 2 hours with continuous stirring.
- Work-up:
  - Distill off 100 mL of ethanol.
  - Cool the reaction mixture to below 30 °C.
  - Add 80 mL of water and stir for 10 minutes.
  - Allow the layers to separate for 20 minutes. The lower, oily layer contains the product.
  - Isolate the lower layer and remove unreacted diethyl malonate under high vacuum. The residue is 2-(3-chlorobenzyl) diethyl malonate.

#### Step 2: Hydrolysis and Decarboxylation to **3-(3-Chlorophenyl)propanoic acid**

- Reaction Setup: In a 500 mL glass reaction bottle equipped with a stirrer and thermometer, add the 2-(3-chlorobenzyl) diethyl malonate obtained from the previous step.
- Saponification: Add a solution of sodium hydroxide in water and heat the mixture to induce hydrolysis of the ester groups.
- Acidification and Decarboxylation:
  - Cool the reaction mixture to below 30 °C.
  - Slowly add a 50% aqueous solution of phosphoric acid (98 g).
  - Add 100 mL of ether and stir for 10 minutes.
  - Allow the layers to separate for 30 minutes.
  - Separate the upper ether layer.
  - Remove the ether by distillation.
  - Heat the remaining oil to 150 °C for 1 hour to effect decarboxylation.

- Purification:
  - Cool the mixture to 80 °C and add 50 mL of petroleum ether (sherwood oil).
  - Allow the mixture to cool to room temperature and filter the resulting solid.
  - Dry the filter cake to obtain **3-(3-chlorophenyl)propanoic acid**. The reported purity is 94.3% with a yield of 85.6% based on the starting malonate.[2]

## Analytical Data

Detailed experimental spectra ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **3-(3-Chlorophenyl)propanoic acid** are not widely available in peer-reviewed literature or public spectral databases. While data for the isomeric 4-chlorophenylpropanoic acid exists, it is not a suitable substitute for direct analysis. For rigorous identification and characterization, it is imperative for researchers to acquire their own analytical data on synthesized or procured samples.

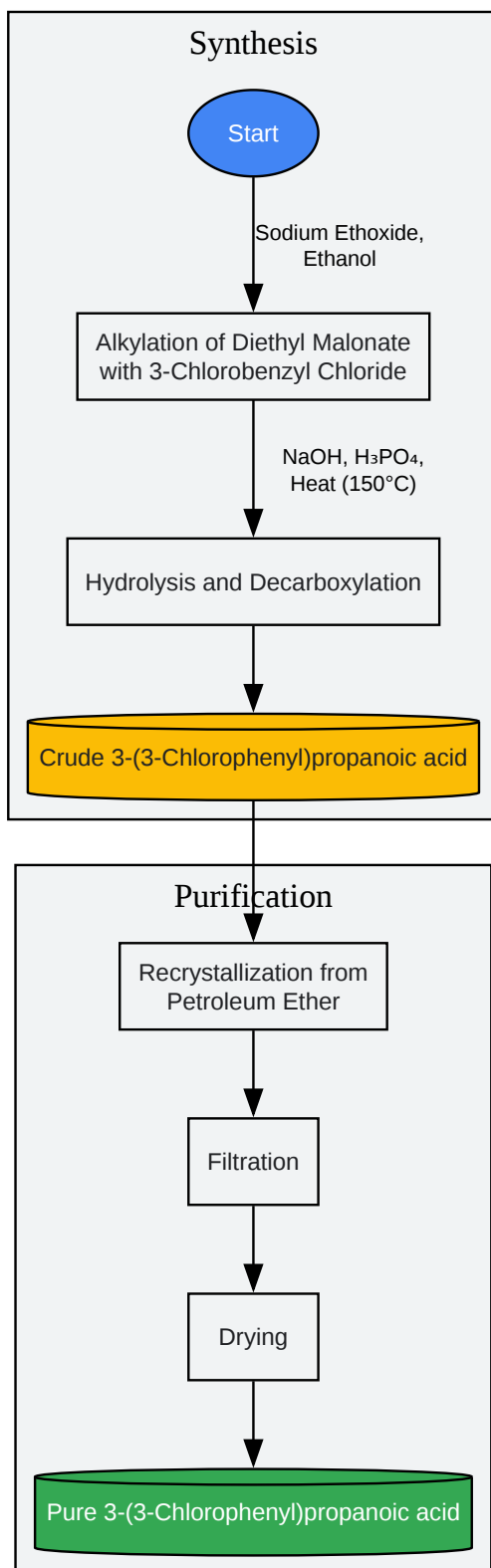
## Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways for **3-(3-Chlorophenyl)propanoic acid**. While the broader class of arylpropionic acids is known to exhibit a range of pharmacological activities, including anti-inflammatory effects, specific data for this particular isomer is not available.[3]

Due to the absence of this information, a diagram of a signaling pathway involving **3-(3-Chlorophenyl)propanoic acid** cannot be generated at this time. Further research into the biological effects of this compound is required to elucidate any potential therapeutic applications and its interactions with cellular signaling cascades.

## Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **3-(3-Chlorophenyl)propanoic acid** as described in the experimental protocol.



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Caption: General workflow for the synthesis and purification of **3-(3-Chlorophenyl)propanoic acid**.

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